molecular formula C20H30O3 B1594787 Cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester CAS No. 67679-63-4

Cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester

Cat. No.: B1594787
CAS No.: 67679-63-4
M. Wt: 318.4 g/mol
InChI Key: MQMODHKFYZEGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings. This particular compound is characterized by its unique structure, which includes a cyclohexane ring, a carboxylic acid group, a pentyl chain, and an ethoxyphenyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester typically involves the esterification of cyclohexanecarboxylic acid with 4-ethoxyphenol in the presence of a catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to promote the formation of the ester bond, and the product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods also focus on minimizing waste and energy consumption, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Cyclohexanecarboxylic acid derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Amides and other ester derivatives.

Scientific Research Applications

Cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then interact with various biological pathways. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanecarboxylic acid, 4-methoxy-, 4-methyl-2-pentyl ester
  • Cyclohexanecarboxylic acid, 4-nitrophenyl ester

Uniqueness

Cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-ethoxyphenyl) 4-pentylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-3-5-6-7-16-8-10-17(11-9-16)20(21)23-19-14-12-18(13-15-19)22-4-2/h12-17H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMODHKFYZEGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6070566, DTXSID001221350
Record name Cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6070566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethoxyphenyl trans-4-pentylcyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001221350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67679-63-4, 67589-53-1
Record name 4-Ethoxyphenyl 4-pentylcyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67679-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067679634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6070566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethoxyphenyl trans-4-pentylcyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001221350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethoxyphenyl 4-pentylcyclohexanecaroxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester
Reactant of Route 2
Reactant of Route 2
Cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester
Reactant of Route 3
Reactant of Route 3
Cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester
Reactant of Route 4
Reactant of Route 4
Cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester
Reactant of Route 5
Reactant of Route 5
Cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester
Reactant of Route 6
Reactant of Route 6
Cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.